![molecular formula C24H23FN4O3 B12365844 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12365844.png)
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one is a compound known for its inhibitory activity against poly (ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair processes, and its inhibition has therapeutic potential in cancer treatment, particularly in cancers with defective DNA repair mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by coupling reactions and cyclization steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets pharmaceutical standards .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can modify the carbonyl groups present in the structure.
Substitution: The fluorine atom and other substituents on the aromatic ring can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions may involve the use of halogenating agents, acids, or bases depending on the type of substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one has significant applications in scientific research:
Chemistry: Used as a model compound to study PARP inhibition and its effects on DNA repair mechanisms.
Biology: Investigated for its role in cellular processes such as apoptosis, gene amplification, and cell division.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly for cancers with BRCA1 and BRCA2 mutations.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
作用机制
The compound exerts its effects by inhibiting the activity of PARP. PARP is a nuclear enzyme that detects and binds to DNA strand breaks, facilitating DNA repair. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP for survival. This mechanism is particularly effective in cancers with defective DNA repair pathways, such as those with BRCA1 or BRCA2 mutations .
相似化合物的比较
Similar Compounds
Olaparib: Another PARP inhibitor with a similar structure and mechanism of action.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Rucaparib: A PARP inhibitor with applications in the treatment of BRCA-mutated cancers .
Uniqueness
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one is unique due to its specific structural features, such as the cyclopropanecarbonyl group and the fluorine atom, which contribute to its high potency and selectivity as a PARP inhibitor. Its crystalline form also offers advantages in terms of stability and bioavailability .
属性
分子式 |
C24H23FN4O3 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16,21H,6-7,9-12,14H2 |
InChI 键 |
PKEOAHWNPZDBHV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4C5=CC=CC=C5C(=O)N=N4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B12365765.png)
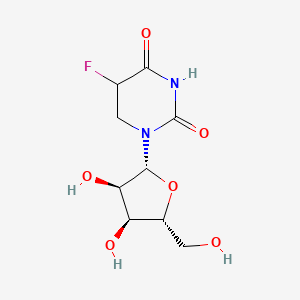
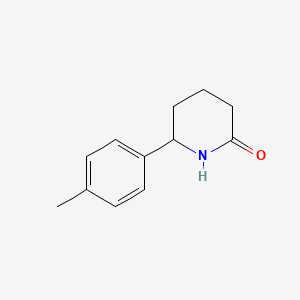
![(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide](/img/structure/B12365774.png)

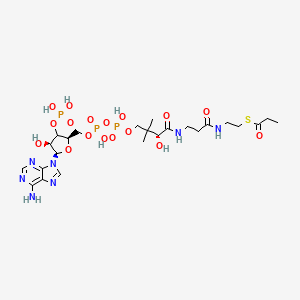
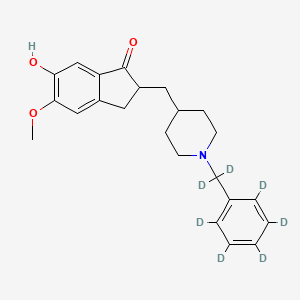

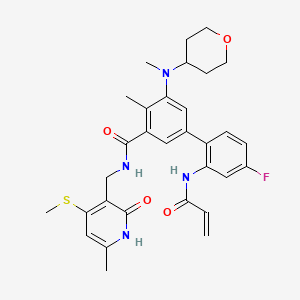


![3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12365850.png)
![2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365855.png)
